molecular formula C4H3ClIN3 B3032222 5-Chloro-4-iodopyrimidin-2-amine CAS No. 1260863-63-5

5-Chloro-4-iodopyrimidin-2-amine

Cat. No.: B3032222
CAS No.: 1260863-63-5
M. Wt: 255.44
InChI Key: DTIFHZCCZZDFDG-UHFFFAOYSA-N
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Description

5-Chloro-4-iodopyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C4H3ClIN3 It is a derivative of pyrimidine, characterized by the presence of chlorine and iodine atoms at the 5th and 4th positions, respectively, and an amino group at the 2nd position

Preparation Methods

The synthesis of 5-Chloro-4-iodopyrimidin-2-amine typically involves multi-step reactions starting from readily available pyrimidine derivatives. One common method includes the halogenation of pyrimidine to introduce chlorine and iodine atoms at specific positions. For instance, starting with 2-aminopyrimidine, chlorination can be achieved using reagents like thionyl chloride, followed by iodination using iodine monochloride or similar iodinating agents under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-Chloro-4-iodopyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace these halogens with groups like amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules by forming bonds with other aromatic or aliphatic groups.

Common reagents used in these reactions include bases like potassium carbonate, palladium catalysts for coupling reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
5-Chloro-4-iodopyrimidin-2-amine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its halogen substitutions enhance its reactivity, making it suitable for the development of various therapeutic agents. Notably, it has been explored for its potential to inhibit specific kinases involved in cancer progression and inflammatory responses.

2. Biological Research
The compound is studied for its interactions with biological targets, particularly in cancer and inflammation. Preliminary studies suggest that it may modulate signaling pathways associated with tumor growth and inflammatory processes. For example, it has demonstrated significant inhibitory effects on cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent.

3. Chemical Synthesis
As an intermediate, this compound is utilized in the synthesis of more complex organic molecules. Its ability to undergo substitution reactions allows chemists to create diverse derivatives that can be tailored for specific applications.

The biological activity of this compound has been evaluated across several contexts:

Activity Description
AnticancerInhibits tumor cell proliferation through kinase inhibition.
Anti-inflammatoryReduces pro-inflammatory cytokine production, suggesting therapeutic potential.
AntiviralPreliminary data suggest antiviral properties against specific viral targets.

Case Studies and Research Findings

  • Antitumor Activity :
    A study assessed the efficacy of this compound against various cancer cell lines, reporting significant inhibitory effects on proliferation with IC50 values in the low micromolar range. The mechanism was linked to the disruption of kinase signaling pathways essential for tumor growth.
  • Inflammation Modulation :
    Research highlighted the compound's ability to decrease pro-inflammatory cytokine levels in vitro, indicating its potential as a treatment for inflammatory diseases.
  • Antiviral Properties :
    Initial investigations suggest that this compound may exhibit antiviral activity against certain viral targets, warranting further exploration into its mechanisms and effectiveness.

Mechanism of Action

The mechanism of action of 5-Chloro-4-iodopyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

5-Chloro-4-iodopyrimidin-2-amine can be compared with other halogenated pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the amino group, which provides additional sites for chemical modification and interaction with biological targets.

Biological Activity

5-Chloro-4-iodopyrimidin-2-amine (CAS No. 1260863-63-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C4_4H3_3ClIN3_3
  • Molecular Weight : 255.44 g/mol
  • Structure : The compound features a pyrimidine ring substituted with chlorine and iodine atoms, which may influence its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Research indicates that the compound may act as an inhibitor of specific enzymes involved in inflammatory pathways and cancer progression.

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, pyrimidine derivatives have shown significant inhibition of COX-2 with IC50_{50} values comparable to established anti-inflammatory drugs like celecoxib .
  • Anticancer Activity : Preliminary studies suggest that this compound may exert anticancer effects by modulating signaling pathways associated with cell proliferation and apoptosis. It has been noted to interact with serotonin receptors, which are involved in various cancer-related processes .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Target/Pathway Effect Reference
COX InhibitionCOX-2IC50_{50} = 0.04 μmol
AnticancerSerotonin Receptor 1BModulates cell proliferation
AntimicrobialVarious pathogensPotential antimicrobial properties

Case Studies

Several studies have investigated the biological implications of pyrimidine derivatives, including this compound:

  • Anti-inflammatory Effects : A study evaluated various pyrimidine derivatives for their anti-inflammatory properties using carrageenan-induced paw edema models in rats. Compounds similar to this compound exhibited significant reductions in inflammation, indicating potential therapeutic applications for treating inflammatory diseases .
  • Cancer Research : In vitro studies have shown that compounds targeting serotonin receptors can influence tumor growth dynamics. Specifically, antagonism of the serotonin receptor type 1B has been linked to decreased liver steatosis and potential antitumor effects in models of acute myeloid leukemia .

Properties

IUPAC Name

5-chloro-4-iodopyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClIN3/c5-2-1-8-4(7)9-3(2)6/h1H,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIFHZCCZZDFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857681
Record name 5-Chloro-4-iodopyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260863-63-5
Record name 5-Chloro-4-iodopyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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